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Introduction to the PSY Gene Family and Carotenoid
Biosynthesis

The phytoene synthase (PSY) gene family encodes enzymes that catalyze the first committed and rate-

limiting step in carotenoid biosynthesis, converting two molecules of geranylgeranyl diphosphate (GGPP)

into 15-cis-phytoene. This reaction represents the primary metabolic flux control point into the carotenoid

pathway, making PSY a critical regulatory enzyme for carotenogenesis across diverse plant species [1] [2]

[3]. Carotenoids are C40 isoprenoid pigments that perform indispensable functions in photosynthesis,

photoprotection, and serving as precursors for phytohormones like abscisic acid (ABA) and strigolactones.

In non-photosynthetic tissues, carotenoids provide pigmentation for flowers and fruits that facilitates

pollination and seed dispersal, while also delivering nutritional benefits as precursors to vitamin A in

human and animal diets [4] [2].

The evolutionary history of PSY genes reveals their prokaryotic origins, with conservation across

Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria [4]. In angiosperms, PSY

has diversified through distinct duplication events, resulting in small gene families typically consisting of 2-3

members, though some species like Brassica napus have retained up to six functional PSY genes following

polyploidization events [5]. This gene family expansion has enabled functional diversification, with
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different paralogs acquiring specialized roles in specific tissues, developmental stages, and stress responses

—a phenomenon known as subfunctionalization [1] [4].

Table 1: Key Characteristics of PSY Gene Family Members Across Species

Species
PSY
Copies

Specialized Functions
Tissue
Expression

Reference

Arabidopsis
thaliana

1 General carotenoid biosynthesis All tissues [6]

Solanum
lycopersicum
(tomato)

3 PSY1: Fruit pigmentation; PSY2:
Photosynthetic tissues; PSY3: Root

stress response

Fruits (PSY1),
Leaves (PSY2),

Roots (PSY3)

[7] [8]

Oryza sativa
(rice) & Zea
mays (maize)

3 Tissue-specific control of

carotenogenesis; PSY1: Endosperm;
PSY2: Green tissues; PSY3: Abiotic

stress-induced root carotenogenesis

Endosperm

(PSY1), Leaves
(PSY2), Roots

(PSY3)

[1]

Citrullus lanatus
(watermelon)

3 ClPSY1: Fruit flesh color; ClPSY2:

Leaf expression; ClPSY3: Root
expression

Fruit flesh

(ClPSY1), Leaves
(ClPSY2), Roots

(ClPSY3)

[7]

Brassica napus 6 Subfunctionalization between

photosynthetic and non-
photosynthetic tissues

Various tissue-

specific patterns

[5]

Nicotiana
tabacum
(tobacco)

3 PSY1 & PSY2: Highest in leaves;
PSY3: Not detected under normal

conditions

Primarily leaves
(PSY1, PSY2)

[2]

Pyropia
yezoensis (red
alga)

1 Single copy gene Whole organism [9]

Evolutionary History and Phylogenetic Classification
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The PSY gene family displays a complex evolutionary history characterized by multiple duplication events

and subsequent functional divergence. Comprehensive phylogenetic analyses of 351 PSY sequences from

166 species spanning Viridiplantae, brown and red algae, cyanobacteria, fungi, arthropods, and bacteria have

revealed that angiosperm PSY genes separate into five distinct phylogenetic subgroups [4]. One subgroup

contains putative eudicot PSY3 orthologs (Subgroup E3), while the remaining four subgroups include PSY

genes from both monocots and eudicots (designated E1, E2, M1, and M2) [4]. This phylogenetic distribution

indicates that PSY3 evolved independently in monocot and eudicot lineages following their divergence,

representing a striking case of convergent evolution in carotenoid pathway regulation.

The evolutionary trajectory of PSY genes involves both vertical descent from prokaryotic ancestors and

instances of horizontal gene transfer, as evidenced by the grouping of fungal and arthropod PSY sequences

with prokaryote PSYs [4]. All PSY genes display conserved intron/exon organization, supporting their

common ancestry, while differences in gene structure among paralogs have contributed to their functional

diversification [4]. In the Grasses (Poaceae), the three PSY copies have undergone subfunctionalization,

providing fine-tuned control of carotenogenesis in response to various developmental and external cues [1].

Interestingly, analysis of maize PSY1 alleles suggests that human selection for yellow endosperm maize has

occurred at the expense of altered gene regulation in photosynthetic tissues compared to the progenitor white

endosperm PSY1 allele [1].

Expression Patterns and Subfunctionalization of PSY
Paralogs

Tissue-Specific Expression Patterns

Subfunctionalization of PSY paralogs is primarily evidenced by their divergent expression patterns across

tissues and organs. In tomato (Solanum lycopersicum), PSY1 is specifically expressed in fruits and

represents the primary regulator of carotenoid accumulation during ripening, while PSY2 functions mainly in

chloroplast-containing tissues, and PSY3 displays root-specific expression, particularly under stress

conditions [7] [8]. This tissue-specific division of labor among PSY paralogs allows for independent

regulation of carotenoid biosynthesis in photosynthetic versus non-photosynthetic tissues, preventing

potential metabolic interference that could occur with a single ubiquitously expressed PSY gene [5].
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Similar patterns of subfunctionalization have been documented across diverse plant taxa. In watermelon

(Citrullus lanatus), expression analysis reveals that ClPSY1 is predominantly expressed in fruit flesh and

strongly correlates with flesh color formation, with much lower expression in white-fleshed varieties

compared to colored fruits [7]. Conversely, ClPSY2 transcripts are most abundant in leaves, while ClPSY3

shows dominant expression in roots [7]. In tobacco (Nicotiana tabacum), PSY1 and PSY2 expression is

highest in leaves compared to other tissues, while PSY3 expression remains undetectable under normal

growth conditions [2]. These conserved patterns of tissue-specific expression across divergent species

highlight the evolutionary advantage of maintaining multiple PSY paralogs with partitioned functions.

Regulatory Responses to Developmental and Environmental
Cues

Beyond tissue specificity, PSY paralogs exhibit differential responsiveness to various developmental,

hormonal, and environmental signals. In tobacco, PSY1 and PSY2 expression can be elevated by treatment

with certain phytohormones and exposure to strong light, while PSY3 remains unresponsive to these cues

[2]. The promoter regions of PSY genes contain diverse cis-regulatory elements that enable these distinct

regulatory responses. For example, in the red alga Pyropia yezoensis, the PyPSY promoter contains light-

responsive elements (TCCC-motif, GATA-motif, Sp1, TATA-box), hormone-responsive elements (ABRE for

ABA, TCA for salicylic acid, TGACG for methyl jasmonate), and stress-responsive elements (DRE for

dehydration, STRE for general stress) [9].

The functional significance of PSY subfunctionalization is particularly evident in grass species, where

different PSY paralogs mediate stress-induced carotenogenesis. In maize, the three PSY copies have

subfunctionalized to provide fine-tuned control of carotenogenesis in response to various developmental and

external cues, with transcript profiling revealing distinct expression patterns for each paralog accompanied

by corresponding variations in carotenoid and ABA accumulation [1]. This specialized regulation enables

plants to optimize carotenoid production for specific physiological needs—photosynthetic function in green

tissues, pigmentation in reproductive structures, and stress response in roots.

Table 2: Regulatory Mechanisms Controlling PSY Gene Expression and Activity

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9324402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9324402/
https://bmcplantbiol.biomedcentral.com/articles/10.1186/s12870-020-02816-3
https://bmcplantbiol.biomedcentral.com/articles/10.1186/s12870-020-02816-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC11204479/
https://pubmed.ncbi.nlm.nih.gov/19721751/
https://www.smolecule.com/products/s628476?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Regulatory
Mechanism

Molecular
Components

Effect on PSY Functional Outcome Reference

Transcriptional
Regulation

PIF1, HY5, RIN,

BBX20
transcription

factors

Binding to promoter

elements;
Activation/repression of

transcription

Light-responsive

expression; Fruit
ripening control

[7] [2]

Post-
transcriptional
Regulation

Orange (OR)

proteins, STAY-
GREEN proteins

Enhanced PSY protein

stability; Increased
enzyme activity

Regulation of

carotenoid flux
independent of

transcript levels

[7] [9]

Feedback
Regulation

Carotenoid

pathway
metabolites

Negative regulation of

PSY protein levels

Homeostatic control of

carotenoid content

[2]

Cis-element
Regulation

Light-responsive
elements,

hormone-
responsive

elements, stress-
responsive

elements

Tissue-specific and
condition-dependent

expression

Subfunctionalization
of PSY paralogs

[1] [9]

Subcellular
Localization

Plastid targeting,

membrane
association vs.

stromal
localization

Differential enzyme

accessibility to
substrates

Variation in catalytic

efficiency

[7] [2]

Regulatory Mechanisms Controlling PSY Activity

Transcriptional and Post-Transcriptional Regulation
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PSY gene expression is regulated through multiple mechanisms that enable precise control of carotenoid

biosynthesis in response to developmental and environmental signals. At the transcriptional level, PSY genes

contain various cis-regulatory elements in their promoter regions that respond to light signaling,

phytohormones, and stress factors [9] [2]. Key transcription factors including PHYTOCHROME

INTERACTING FACTOR 1 (PIF1) and LONG HYPOCOTYL 5 (HY5) have been demonstrated to

regulate PSY expression in response to light conditions [2]. In tomato fruits, the ripening inhibitor (RIN)

transcription factor directly interacts with the SlPSY1 promoter to regulate carotenoid accumulation during

ripening, while SlBBX20 activates SlPSY1 expression by binding to the G-box motif in its promoter [7].

Beyond transcriptional control, PSY activity is extensively regulated at the post-transcriptional and

protein levels. The Orange (OR) protein enhances PSY protein stability and activity, serving as a post-

translational regulator that interacts directly with PSY [7] [9]. Research in Arabidopsis and potato has

demonstrated that OR proteins function as molecular chaperones that prevent PSY degradation and

facilitate its proper folding and membrane association [7]. Additionally, PSY protein levels are negatively

regulated by carotenoid pathway metabolites, providing feedback inhibition to maintain carotenoid

homeostasis [2]. This multi-tiered regulatory network allows plants to fine-tune PSY activity according to

physiological requirements without necessitating constant transcriptional control.

Novel Regulatory Interactions and Epistasis

Recent studies have uncovered unexpected regulatory relationships within the carotenoid pathway that

challenge conventional biochemical genetics paradigms. Research in tomato has revealed an unusual

epistatic interaction where the tangerine mutation (affecting carotenoid isomerase CRTISO) is epistatic to

the yellow-flesh mutation (disrupting PSY1) [8]. This finding contradicts the established principle that

mutations disrupting early pathway steps should be epistatic to those affecting downstream steps.

Molecular analysis of this paradoxical interaction demonstrated that the yellow-flesh mutation (r2997)

eliminates PSY1 transcription in fruits, but in a tangerine genetic background, PSY1 transcription is partially

restored [8]. This restoration enables sufficient phytoene production to allow accumulation of downstream

carotenoids, resulting in the characteristic orange color of tangerine fruits even in the presence of the PSY1

mutation. This phenomenon suggests the involvement of cis-carotenoid metabolites in feedback regulation

of PSY1 gene expression, revealing a novel layer of regulatory complexity in the carotenoid pathway [8].
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Such unexpected findings highlight the gaps in our current understanding of carotenoid regulation and

underscore the need for continued investigation of PSY regulatory mechanisms.

Experimental Characterization and Functional Analysis

Gene Identification and Phylogenetic Analysis

The comprehensive characterization of PSY gene families begins with systematic identification of family

members across species of interest. Typically, this process involves BLAST searches against genomic

databases using known PSY sequences as queries, followed by domain analysis to confirm the presence of

characteristic prenyltransferase domains and conserved active site motifs [7] [4] [2]. For example, in

watermelon, three ClPSY genes were identified through the Cucurbit Genomics Database, with their

complete coding sequences cloned and characterized [7]. Similarly, in tobacco, BLAST analysis against

Nicotiana genomes using Arabidopsis PSY protein sequences as queries revealed 3-6 candidate PSY genes

depending on the species [2].

Following identification, phylogenetic analysis is performed to elucidate evolutionary relationships among

PSY paralogs and orthologs. Protein sequences are aligned using tools such as MUSCLE, with phylogenetic

reconstruction conducted via Maximum Likelihood and Bayesian inference methods [4]. These analyses

typically reveal clustering of PSY sequences according to their phylogenetic subgroup (PSY1, PSY2, PSY3)

rather than strict species boundaries, reflecting functional conservation of the paralogous lineages across

plant taxa [4]. Additional analyses of gene structure (intron/exon organization) and protein motifs provide

further insights into functional diversification among PSY family members.

Functional Complementation Assays

A critical step in PSY characterization is the empirical validation of enzyme function through functional

complementation assays. The most common approach involves heterologous expression in microbial

systems, particularly E. coli strains engineered to produce GGPP but lacking endogenous phytoene synthesis

capability [7] [9] [5]. In these systems, functional PSY enzymes catalyze the formation of phytoene from
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GGPP, resulting in pigment accumulation that can be quantified spectrophotometrically or via

chromatography.

For example, in watermelon, functional complementation assays demonstrated that all three ClPSY genes

could synthesize phytoene from GGPP, confirming that each encodes a functional enzyme [7]. Similarly, all

six B. napus PSY enzymes were shown to be functional through heterologous complementation, despite their

high sequence identity and conserved active sites [5]. In the red alga Pyropia yezoensis, functional

characterization of PyPSY was achieved through pigment complementation in E. coli co-transformed with

plasmids harboring genes for GGPP synthesis, phytoene desaturase, and lycopene cyclase [9]. These

functional assays provide essential validation of enzyme activity that cannot be inferred from sequence

analysis alone.
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Experimental workflow for comprehensive characterization of PSY gene families

Expression Analysis and Localization Studies

Understanding the biological roles of PSY paralogs requires detailed expression profiling across tissues,

developmental stages, and environmental conditions. Quantitative RT-PCR is widely employed to measure

transcript levels of different PSY family members, complemented by RNA-Seq approaches for

comprehensive expression analysis [7] [2]. For instance, in tobacco, RNA-Seq revealed that PSY-silenced
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plants exhibited upregulation of genes involved in abiotic stress response, isoprenoid compounds, and amino

acid catabolic processes, while biosynthesis of cell wall components was downregulated [2].

Subcellular localization studies provide additional insights into PSY function and regulation. PSY enzymes

are nuclear-encoded but function within plastids, requiring chloroplast targeting sequences for proper

localization [2]. Different PSY members may localize to distinct subplastidial compartments, such as

thylakoid membranes associated with plastoglobules or the envelope membrane and stroma, which can

influence enzyme activity and access to substrates [7]. Experimental determination of subcellular localization

typically involves fluorescence microscopy of GFP-tagged PSY proteins expressed transiently in plant

systems or stably in transgenic lines.

Applications in Metabolic Engineering and Future
Directions

Metabolic Engineering Strategies

The critical role of PSY as the rate-limiting enzyme in carotenoid biosynthesis has made it a prime target for

metabolic engineering approaches aimed at enhancing carotenoid content in food crops. A landmark

achievement in this area is the development of Golden Rice, where introduction of a complete carotenoid

biosynthetic pathway into rice endosperm included the PSY gene as a key component [3]. The second

generation of Golden Rice incorporated the maize PSY gene (psy1) instead of the original daffodil PSY,

resulting in a 23-fold increase in carotenoid levels and preferential production of α- and β-carotenes [3].

This success highlights the importance of selecting optimal PSY transgene sources for metabolic engineering

applications.

Similar strategies have been applied to enhance carotenoid content in various crop species. In Brassica

napus, pioneering metabolic engineering work demonstrated that overexpression of a bacterial phytoene

synthase gene (CrtB) in seeds increased β-carotene levels by 50-fold [5]. The efficacy of different PSY

transgene sources varies significantly, as observed in transgenic rice callus and grains, underscoring the

importance of PSY enzyme efficiency and proper regulation [5]. When engineering carotenoid content,

careful selection of PSY paralogs with appropriate expression patterns is crucial to avoid detrimental effects
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on photosynthesis, as excessive carotenoid accumulation throughout the plant can disrupt the stoichiometric

balance between carotenoids and chlorophylls in chloroplasts [5].

Emerging Research Directions and Technical Challenges

Future research on the PSY gene family will likely focus on several emerging areas, including elucidation of

PSY protein structures to inform enzyme engineering efforts, characterization of regulatory networks that

coordinate PSY expression with broader metabolic and developmental programs, and exploration of natural

variation in PSY genes to identify alleles with desirable characteristics for breeding programs [4] [5]. The

development of CRISPR-based gene editing technologies enables precise manipulation of PSY genes and

their regulatory elements, offering new opportunities for metabolic engineering without introducing

transgenes [5].

Significant technical challenges remain in PSY research, particularly regarding the post-translational

regulation of PSY enzymes and their interactions within metabolic protein complexes. The mechanisms by

which OR proteins stabilize PSY and enhance its activity are not fully understood, representing an important

area for future investigation [7] [9]. Additionally, the factors determining suborganellar localization of

different PSY paralogs and the functional consequences of this localization require further elucidation [7].

Addressing these knowledge gaps will not only advance fundamental understanding of carotenoid

biosynthesis but also facilitate more effective engineering strategies for nutritional enhancement of crop

plants.
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To cite this document: Smolecule. [Comprehensive Technical Guide: Phytoene Synthase (PSY) Gene

Family and Subfunctionalization]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b628476#phytoene-synthase-psy-gene-family-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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